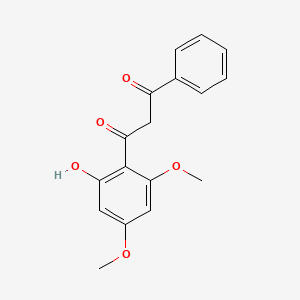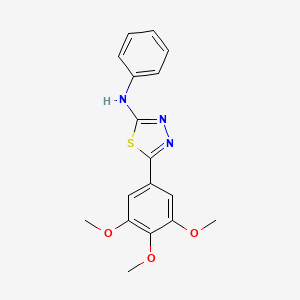![molecular formula C26H18 B14679803 2-[(E)-2-phenylethenyl]benzo[c]phenanthrene CAS No. 32829-04-2](/img/structure/B14679803.png)
2-[(E)-2-phenylethenyl]benzo[c]phenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-2-phenylethenyl]benzo[c]phenanthrene is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of fused benzene rings.
Preparation Methods
The synthesis of 2-[(E)-2-phenylethenyl]benzo[c]phenanthrene typically involves the fusion of benzene rings through various chemical reactions. Industrial production methods may involve the use of high-temperature and high-pressure conditions to facilitate the fusion of benzene rings .
Chemical Reactions Analysis
2-[(E)-2-phenylethenyl]benzo[c]phenanthrene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones using reagents like chromic acid.
Reduction: Reduction reactions can convert it to dihydro derivatives using hydrogen gas and catalysts like Raney nickel.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can occur at various positions on the benzene rings.
Scientific Research Applications
2-[(E)-2-phenylethenyl]benzo[c]phenanthrene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(E)-2-phenylethenyl]benzo[c]phenanthrene involves its interaction with DNA. It can form covalent bonds with DNA, leading to the formation of DNA adducts. These adducts can cause mutations and potentially lead to carcinogenesis . The compound’s interaction with DNA repair systems, such as the mismatch repair system, plays a crucial role in its biological effects .
Comparison with Similar Compounds
2-[(E)-2-phenylethenyl]benzo[c]phenanthrene is similar to other PAHs like benzo[a]pyrene and phenanthrene. it is unique in its specific structure and reactivity:
Benzo[a]pyrene: Another PAH known for its carcinogenic properties, but it reacts preferentially with guanine residues in DNA.
Phenanthrene: A simpler PAH with three fused benzene rings, used in the production of various chemicals.
These comparisons highlight the unique structural and chemical properties of this compound, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
32829-04-2 |
|---|---|
Molecular Formula |
C26H18 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-[(E)-2-phenylethenyl]benzo[c]phenanthrene |
InChI |
InChI=1S/C26H18/c1-2-6-19(7-3-1)10-11-20-12-13-22-15-17-23-16-14-21-8-4-5-9-24(21)26(23)25(22)18-20/h1-18H/b11-10+ |
InChI Key |
QUSCSNXGRSOOHC-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC3=C(C=CC4=C3C5=CC=CC=C5C=C4)C=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC3=C(C=CC4=C3C5=CC=CC=C5C=C4)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,5',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde](/img/structure/B14679723.png)
![Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl-](/img/structure/B14679730.png)






![Cyclopropanecarbonitrile, 1-(p-bromophenyl)-2-[p-(dimethylamino)phenyl]-](/img/structure/B14679778.png)

methanol](/img/structure/B14679790.png)

![3-[(4-Aminophenyl)disulfanyl]-L-alanine](/img/structure/B14679808.png)
